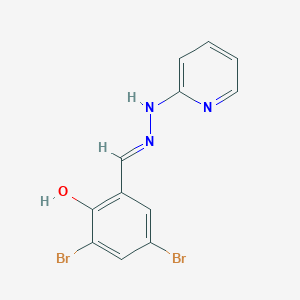
ethyl 3-amino-2-benzoyl-4,4,4-trichloro-2-butenoate
描述
Ethyl 3-amino-2-benzoyl-4,4,4-trichloro-2-butenoate, also known as ethyl 2-(3-amino-2-benzoyl-4,4,4-trichloro-2-butenoate) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of ethyl 3-amino-2-benzoyl-4,4,4-trichloro-2-butenoate 3-amino-2-benzoyl-4,4,4-trichloro-2-butenoate is not fully understood. However, studies have suggested that it inhibits the activity of the enzyme topoisomerase II, which is essential for DNA replication and repair. This inhibition leads to DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ethyl 3-amino-2-benzoyl-4,4,4-trichloro-2-butenoate has been found to have various biochemical and physiological effects. Studies have shown that it can decrease the expression of various proteins involved in cancer cell proliferation and survival. Additionally, it has been found to increase the expression of proteins involved in apoptosis. In terms of physiological effects, it has been found to induce cell cycle arrest and inhibit cell migration and invasion.
实验室实验的优点和局限性
One of the main advantages of using ethyl 3-amino-2-benzoyl-4,4,4-trichloro-2-butenoate 3-amino-2-benzoyl-4,4,4-trichloro-2-butenoate in lab experiments is its potential as a cancer therapy. Additionally, it has been found to have low toxicity in normal cells, which makes it a potential candidate for use in vivo. However, one of the limitations of using ethyl 3-amino-2-benzoyl-4,4,4-trichloro-2-butenoate 3-amino-2-benzoyl-4,4,4-trichloro-2-butenoate in lab experiments is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on ethyl 3-amino-2-benzoyl-4,4,4-trichloro-2-butenoate 3-amino-2-benzoyl-4,4,4-trichloro-2-butenoate. One potential direction is to explore its potential as a cancer therapy in vivo. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for cancer therapy. Other potential future directions include exploring its potential applications in other fields, such as agriculture and environmental science.
合成方法
The synthesis of ethyl 3-amino-2-benzoyl-4,4,4-trichloro-2-butenoate 3-amino-2-benzoyl-4,4,4-trichloro-2-butenoate can be achieved through a multi-step process. The first step involves the reaction of 3-amino-2-benzoylbenzoic acid with thionyl chloride to produce 3-amino-2-benzoylbenzoyl chloride. The second step involves the reaction of the resulting product with ethyl 3-amino-2-benzoyl-4,4,4-trichloro-2-butenoate acetoacetate in the presence of triethyl 3-amino-2-benzoyl-4,4,4-trichloro-2-butenoateamine to yield ethyl 3-amino-2-benzoyl-4,4,4-trichloro-2-butenoate 2-(3-amino-2-benzoylbenzoyl)-3-oxobutanoate. The final step involves the reaction of the previous product with trichloroacetic acid to produce ethyl 3-amino-2-benzoyl-4,4,4-trichloro-2-butenoate 3-amino-2-benzoyl-4,4,4-trichloro-2-butenoate.
科学研究应用
Ethyl 3-amino-2-benzoyl-4,4,4-trichloro-2-butenoate has been found to have potential applications in various fields of research. One of the most promising applications is in the field of cancer research. Studies have shown that ethyl 3-amino-2-benzoyl-4,4,4-trichloro-2-butenoate 3-amino-2-benzoyl-4,4,4-trichloro-2-butenoate has anti-tumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
属性
IUPAC Name |
ethyl (2Z)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl3NO3/c1-2-20-12(19)9(11(17)13(14,15)16)10(18)8-6-4-3-5-7-8/h3-7,17-18H,2H2,1H3/b10-9-,17-11? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDUTXNLJXCJOB-FITDJIANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)O)C(=N)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC=CC=C1)\O)/C(=N)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801124928 | |
| Record name | Benzenepropanoic acid, α-(1-amino-2,2,2-trichloroethylidene)-β-oxo-, ethyl ester, (αE)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801124928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1129265-51-5 | |
| Record name | Benzenepropanoic acid, α-(1-amino-2,2,2-trichloroethylidene)-β-oxo-, ethyl ester, (αE)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801124928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5962619.png)
![methyl 4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5962624.png)

![N-(4-fluorophenyl)-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B5962629.png)
![N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide](/img/structure/B5962632.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide](/img/structure/B5962634.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B5962641.png)

![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B5962683.png)
![3-(2-furylmethyl)-2-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5962689.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({[2-(2-methylphenyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5962694.png)
![1-(3-{[3-(4-chloro-2-methylbenzoyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5962716.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-4-methyl-N-(tetrahydro-2-furanylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5962720.png)
![1-[3-(2-chlorophenyl)-3-(3-hydroxyphenyl)propanoyl]-4-piperidinol](/img/structure/B5962721.png)